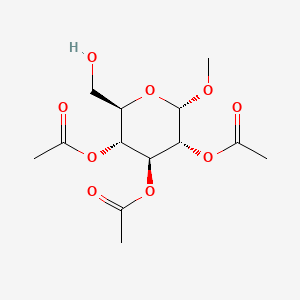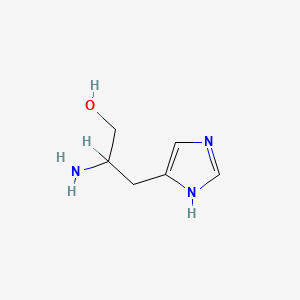![molecular formula C10H10N2O2 B1595821 Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate CAS No. 49672-05-1](/img/structure/B1595821.png)
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Overview
Description
“Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” specifically would depend on its exact molecular structure.Scientific Research Applications
Therapeutic Potential
- Scientific Field: Pharmacology
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Electrocatalytic CO2 Reduction
- Scientific Field: Chemistry
- Application Summary: Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
- Methods of Application: The facile synthesis and their photophysical properties are investigated . Both the Ru (II) complexes i.e., [Ru II (bpy) 2 ( L1 )] (ClO 4) : 1 (ClO 4) and [Ru II (bpy) 2 ( L2 )] (ClO 4) 2 : 2 (ClO 4) 2 { L1 = 2- (1H-benzo [d]imidazol-2-yl)quinoline and L2 = 2- (1-methyl-1H-benzo [d]imidazol-2-yl)quinoline} have been meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy, etc .
- Results or Outcomes: The emission behaviour of both 1 (ClO 4) and 2 (ClO 4) 2 revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for 1 (ClO 4) and 2 (ClO 4) 2 : ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways . Additionally, for 1 (ClO 4) and 2 (ClO 4) 2, electrochemical reduction of carbon dioxide (CO 2) in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO 2 .
Anti-Hypertensive Drugs
- Scientific Field: Pharmacology
- Application Summary: Imidazole derivatives have been used in the synthesis of anti-hypertensive drugs such as candesartan and telmisartan .
- Results or Outcomes: These drugs have been found to be effective in reducing blood pressure, thereby helping to prevent strokes, heart attacks, and kidney problems .
Anthelmintics
- Scientific Field: Pharmacology
- Application Summary: Imidazole derivatives have been used in the synthesis of anthelmintics such as albendazole and mebendazole .
- Results or Outcomes: These drugs have been found to be effective in treating a variety of parasitic worm infestations, including roundworm, pinworm, hookworm, whipworm, and tapeworm .
Proton Pump Inhibitor
- Scientific Field: Pharmacology
- Application Summary: Imidazole derivatives have been used in the synthesis of proton pump inhibitors such as omeprazole .
- Results or Outcomes: These drugs have been found to be effective in reducing stomach acid, thereby helping to heal acid damage to the stomach and esophagus, prevent ulcers, and prevent acid reflux .
Anticancer Drugs
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future research could focus on developing new synthesis methods and exploring the potential applications of “Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate” in various fields.
properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSXYDSFRSLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357571 | |
| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate | |
CAS RN |
49672-05-1 | |
| Record name | Methyl (1H-benzimidazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)




![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)




